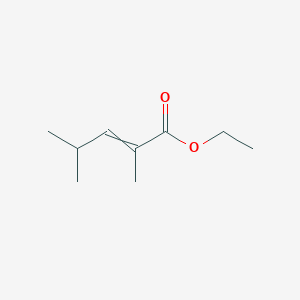
Ethyl 2,4-dimethyl-2-pentenoate
Cat. No. B8360692
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05814598
Procedure details


Ethyl 2,4-dimethyl-3-pentenoate was prepared as follows. A 25 ml flask equipped with a condenser and kept under nitrogen, was charged with 1.0 g (6.4 mmole) of ethyl 2,4-dimethyl-2-pentenoate and 0.975 g (6.4 mmole) of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and the mixture was heated to 160° C. After 18 hours of reaction, followed by cooling, the reaction mixture was poured onto water and extracted with ether. The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine, then dried on Na2SO4 and concentrated. After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there were obtained 0,734 g of a 55:45 mixture of ethyl 2,4-dimethyl-2-pentenoate and ethyl 20 2,4-dimethyl-3-pentenoate. The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]. 0.180 g of ethyl 2,4-dimethyl-3-pentenoate were obtained. NMR(1H): 1,19(d, J=7, 3H); 1,25(t, J=7, 3H); 1,66(d, J=1, 3H); 1,72(d, J=1, 3H)



[Compound]
Name
ethyl 20 2,4-dimethyl-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].N12CCCN=C1CCCCC2>>[CH3:1][CH:2]([CH:8]=[C:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)=CC(C)C
|
|
Name
|
|
|
Quantity
|
0.975 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)=CC(C)C
|
[Compound]
|
Name
|
ethyl 20 2,4-dimethyl-3-pentenoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethyl 2,4-dimethyl-3-pentenoate was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 25 ml flask equipped with a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 18 hours of reaction
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)C=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 18% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
